1-fluoro-3-isothiocyanato-5-Methylbenzene

Description

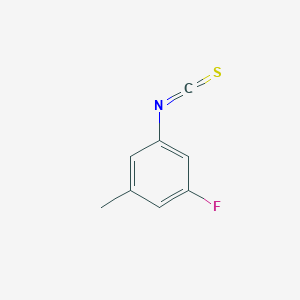

1-Fluoro-3-isothiocyanato-5-methylbenzene (CAS RN: 1404091-62-8) is a substituted benzene derivative featuring a fluorine atom at position 1, an isothiocyanate (-N=C=S) group at position 3, and a methyl group at position 3. This compound is classified under isothiocyanates, a class of electrophilic reagents widely used in organic synthesis, particularly for bioconjugation and heterocycle formation. Its molecular structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, creating a unique electronic environment that influences reactivity and stability .

Properties

IUPAC Name |

1-fluoro-3-isothiocyanato-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMUHIIOUDVJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-fluoro-3-isothiocyanato-5-methylbenzene typically involves the reaction of 1-fluoro-3-nitro-5-methylbenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process can be summarized as follows:

Starting Material: 1-fluoro-3-nitro-5-methylbenzene

Reagent: Thiophosgene (CSCl2)

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically at low temperatures (2-8°C) to prevent decomposition.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-isothiocyanato-5-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.

Addition Reactions: The compound can react with alcohols or thiols to form corresponding adducts.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed depend on the specific reagents and reaction conditions employed.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-fluoro-3-isothiocyanato-5-methylbenzene serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, including:

- Substitution Reactions : The isothiocyanate group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.

- Addition Reactions : The compound can react with alcohols or thiols to form corresponding adducts.

- Oxidation and Reduction : Although less common, the functional groups present can participate in oxidation and reduction reactions under suitable conditions.

These reactions make it valuable in developing new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used for:

- Enzyme Inhibition Studies : Its reactive isothiocyanate group enables it to form covalent bonds with nucleophilic sites on proteins, making it useful for studying enzyme inhibitors.

- Protein Labeling : The compound's ability to modify proteins aids in understanding protein functions and interactions within biological systems.

Medicine

The compound is being investigated for potential therapeutic applications. Its unique structure allows researchers to explore:

- Drug Development : It can be utilized in designing novel drugs targeting specific biological pathways due to its reactivity and ability to modify biomolecules.

- Diagnostic Tools : By labeling proteins or other biomolecules, it can enhance the detection of specific targets in medical diagnostics.

Industry

In industrial applications, this compound finds use in:

- Specialty Chemicals Production : It serves as a precursor for manufacturing various specialty chemicals that require fluorinated compounds.

- Material Science : The compound's unique properties contribute to developing advanced materials with specific functionalities.

Case Studies

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Study : A study demonstrated how this compound effectively inhibited specific enzymes by covalently modifying active sites, providing insights into potential therapeutic targets.

- Protein Labeling Experiment : Research showcased its utility in labeling proteins for tracking within cellular environments, aiding in understanding protein dynamics and interactions.

- Synthesis of Novel Agrochemicals : Industrial applications have led to the development of new agrochemicals that leverage the unique properties of this compound for enhanced efficacy against pests.

Mechanism of Action

The mechanism of action of 1-fluoro-3-isothiocyanato-5-methylbenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for labeling and modifying proteins, thereby affecting their function and activity. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isothiocyanate/Isocyanate Derivatives

Compound A : 1-Chloro-3-fluoro-2-isocyanatobenzene (CAS RN: 720678-21-7)

- Key Differences :

- Replaces the methyl group (position 5) with a chlorine atom (position 1).

- Substitutes isothiocyanate (-N=C=S) with isocyanate (-N=C=O) at position 3.

- Impact :

Compound B : 1-Fluoro-3-isocyanato-5-methoxybenzene (CAS RN: 1174233-38-5)

- Key Differences :

- Replaces the methyl group (position 5) with a methoxy (-OCH₃) group.

- Uses isocyanate instead of isothiocyanate.

- The absence of a methyl group reduces steric hindrance at position 5, facilitating reactions at the para position .

Compound C : 1-Fluoro-3-iodo-2-isocyanato-5-methylbenzene (CAS RN: 1068160-31-5)

- Key Differences :

- Introduces an iodine atom at position 2.

- Retains the methyl group at position 5 but uses isocyanate instead of isothiocyanate.

- The heavy atom effect may influence spectroscopic properties (e.g., UV-Vis absorption) .

Functional Group and Reactivity Trends

| Property | 1-Fluoro-3-isothiocyanato-5-methylbenzene | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Functional Group | Isothiocyanate (-N=C=S) | Isocyanate (-N=C=O) | Isocyanate (-N=C=O) | Isocyanate (-N=C=O) |

| Electron Effects | Mixed (F: -I, CH₃: +I) | F (-I), Cl (-I) | F (-I), OCH₃ (+M) | F (-I), I (-I) |

| Reactivity | High electrophilicity at -N=C=S | Moderate electrophilicity | Reduced electrophilicity | High steric hindrance |

| Typical Applications | Bioconjugation, thiourea synthesis | Polymer crosslinking | Drug intermediate | Radiolabeling precursors |

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine/Iodine :

- Methyl vs. Methoxy :

- Isothiocyanate vs. Isocyanate :

- Isothiocyanates exhibit greater nucleophilicity at sulfur, enabling reactions with amines to form thioureas, whereas isocyanates form ureas with faster kinetics .

Biological Activity

1-Fluoro-3-isothiocyanato-5-methylbenzene, also known as 1-fluoro-3-(isothiocyanatomethyl)-5-methylbenzene, is a compound characterized by the presence of a fluorine atom, a methyl group, and an isothiocyanate functional group attached to a benzene ring. Its molecular formula is CHFNS. This compound has garnered attention due to its diverse biological activities, particularly in biochemical labeling and interaction with biomolecules.

1. Biochemical Labeling

This compound is widely used as a fluorescent marker in various biological assays. Its ability to form covalent bonds with nucleophilic sites in proteins allows it to modify protein function and activity significantly. This feature makes it valuable in tracking and identifying molecules within biological systems.

2. Enzyme Interactions

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular processes. The presence of the isothiocyanate group enhances its reactivity, enabling it to participate in significant biochemical reactions. Notable interactions include:

- Protein Modification : Covalent bonding with amino acid side chains, particularly cysteine residues.

- Inhibition of Enzymatic Activity : Potentially inhibiting specific enzymes through competitive or non-competitive mechanisms.

3. Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural analogs show effectiveness against various pathogens, including E. coli and S. aureus .

The mechanism through which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The isothiocyanate group reacts with nucleophiles in biomolecules.

- Modulation of Protein Function : Changes in protein conformation and activity due to covalent modifications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluorophenyl Isothiocyanate | Similar isothiocyanate group | Lacks methyl substitution on the benzene ring |

| 4-Fluorophenyl Isothiocyanate | Isothiocyanate at para position | Different reactivity profile due to substitution |

| 5-Methylisothiocyanato-benzene | Methyl group at different position | Affects solubility and reactivity |

| 2-Fluorobenzyl Isothiocyanate | Fluorine at ortho position | Changes electronic properties affecting reactivity |

The unique combination of fluorine and isothiocyanate functionalities in this compound influences its biological activity and chemical reactivity compared to these similar compounds.

Case Studies and Research Findings

- Fluorescent Labeling Applications : In studies involving the use of fluorescent markers for cellular imaging, this compound demonstrated significant efficacy in labeling proteins without disrupting their function.

- Antimicrobial Activity Assessment : In vitro tests on structurally related compounds have shown promising results against bacterial strains, suggesting potential applications for this compound in antimicrobial therapies .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-fluoro-3-isothiocyanato-5-methylbenzene, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves introducing the isothiocyanate group (-NCS) to a fluorinated aromatic precursor. A validated approach includes:

- Step 1: Start with 5-methyl-3-fluorobenzene derivatives.

- Step 2: Perform thiocyanation via nucleophilic substitution using thiophosgene or ammonium thiocyanate under controlled pH (e.g., Et₃N/DMF-H₂O system) .

- Optimization Tips:

- Use anhydrous conditions to prevent hydrolysis of the isothiocyanate group.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiocyanation agent to precursor) for higher yields.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming fluorine positioning; δ ~ -110 ppm (aromatic F). ¹H NMR resolves methyl (δ ~2.3 ppm) and isothiocyanate groups (no direct proton signal).

- FT-IR: Confirm -NCS with a sharp peak at ~2050–2100 cm⁻¹.

- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ and fragments (e.g., loss of -NCS group).

- HPLC-PDA: Assess purity (>95% recommended for research use) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or IR absorptions)?

Answer:

- Scenario: Extra peaks in ¹H NMR may arise from residual solvents (e.g., DMF) or decomposition products.

- Resolution:

- Re-purify using column chromatography (silica gel, hexane:EtOAc gradient).

- Validate with 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Compare experimental IR with computational (DFT) predictions to identify anomalous vibrations.

- Preventive Measures: Store the compound at -20°C under argon to limit degradation .

Advanced: What methodologies assess the reactivity of the isothiocyanate group with biomolecules (e.g., proteins or amines)?

Answer:

- Experimental Design:

- Incubate the compound with cysteine-rich proteins (e.g., bovine serum albumin) in PBS (pH 7.4, 25°C).

- Monitor conjugation via UV-Vis (shift in λ_max) or MALDI-TOF MS for mass increase.

- Kinetics: Use stopped-flow spectroscopy to measure reaction rates.

- Controls: Include a thiourea derivative (reaction product) for comparison .

Advanced: How does storage condition (temperature, light, humidity) impact compound stability?

Answer:

- Stability Tests:

- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (typically >150°C).

- Photostability: Expose to UV light (254 nm) and monitor via HPLC for degradation products.

- Humidity Sensitivity: Store samples in desiccators with silica gel; periodic Karl Fischer titration quantifies moisture uptake.

- Recommendations:

Advanced: What strategies enhance regioselectivity in derivatization reactions (e.g., fluorination vs. isothiocyanate reactivity)?

Answer:

- Electronic Effects: The electron-withdrawing fluorine atom directs electrophilic attacks to the meta position. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces.

- Protecting Groups: Temporarily block the isothiocyanate with tert-butyl groups during fluorination steps.

- Catalysis: Employ Pd/Cu catalysts for cross-coupling reactions without disrupting the -NCS group .

Methodological: How to design a purification protocol for high-purity this compound?

Answer:

- Techniques Compared:

| Method | Recovery (%) | Purity (%) | Key Considerations |

|---|---|---|---|

| Column Chromatography | 70–85 | >98 | Use silica gel; avoid basic mobile phases. |

| Recrystallization | 50–60 | >95 | Optimize solvent (e.g., EtOH/water). |

| Preparative HPLC | 90–95 | >99 | Costly but ideal for small batches. |

- Validation: Confirm purity via ¹H NMR integration and GC-MS .

Advanced: What computational models predict the compound’s behavior in catalytic or surface-modification applications?

Answer:

- Surface Adsorption Studies: Use density functional theory (DFT) to simulate interactions with metal oxides (e.g., TiO₂) for sensor applications.

- Reactivity Modeling: Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Software: Gaussian, VASP, or ORCA for energy minimization and transition-state analysis .

Advanced: How to mitigate hazards during handling, given its structural similarity to volatile aromatic compounds?

Answer:

- Safety Protocols:

- Spill Management: Neutralize with 10% sodium bicarbonate solution before disposal .

Advanced: What isotopic labeling approaches trace the compound’s metabolic fate in biological systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.